molecular formula C21H27D5O3 B1151932 Leukotriene A4-d5 methyl ester

Leukotriene A4-d5 methyl ester

Cat. No.: B1151932
M. Wt: 337.5
InChI Key: WTKAVFHPLJFCMZ-RIVYOXCQSA-N
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Description

Structural Characterization and Isotopic Labeling

This compound possesses the molecular formula C21H27D5O3, with a molecular weight of 337.5 daltons, representing an increase of 5 mass units compared to the non-deuterated parent compound. The structural framework consists of a twenty-carbon polyunsaturated fatty acid chain containing an epoxide ring at the 5,6-position and a methyl ester group at the carboxyl terminus. The formal chemical name is 5S-trans-5,6-oxido-7E,9E,11Z,14Z-eicosatetraenoic-19,19,20,20, and 20-d5 acid, methyl ester, which precisely describes the stereochemistry and deuterium incorporation pattern.

The isotopic labeling strategy involves the incorporation of five deuterium atoms at specific positions within the molecule. According to the analytical specifications, four deuterium atoms are positioned at carbons 19 and 20, with the distribution being 19,19,20,20, and 20-d5. This labeling pattern was strategically chosen to ensure stability of the deuterium atoms under various analytical and reaction conditions. The deuterium atoms are located at the omega end of the fatty acid chain, away from the reactive epoxide moiety, which minimizes the possibility of deuterium exchange during enzymatic reactions or analytical procedures.

The three-dimensional structure of this compound features a complex arrangement of double bonds with specific geometric configurations. The molecule contains four double bonds with defined stereochemistry: 7E, 9E, 11Z, and 14Z, creating a conjugated triene system that contributes to the compound's characteristic ultraviolet absorption properties. The epoxide ring exhibits S,S-configuration at carbons 5 and 6, which is critical for the biological activity and enzymatic recognition of the compound. The methyl ester group provides lipophilic characteristics that enhance solubility in organic solvents while maintaining compatibility with analytical separation techniques.

Property Value Reference
Molecular Formula C21H27D5O3
Molecular Weight 337.5 g/mol
Deuterium Positions 19,19,20,20,20-d5
Purity ≥99% deuterated forms (d1-d5)
Storage Temperature -80°C
Formulation Solution in hexane with 1% triethylamine
Maximum UV Absorption 279 nm
Stereochemistry 5S,6S-epoxide

The analytical characterization of this compound reveals distinct spectroscopic properties that facilitate its identification and quantification. The ultraviolet absorption spectrum shows a characteristic maximum at 279 nanometers, which corresponds to the conjugated triene chromophore present in the molecule. This spectroscopic signature is preserved in the deuterated compound, allowing for UV detection during chromatographic analysis. The deuterium incorporation is verified through mass spectrometry, where the molecular ion peak appears at m/z 337.5, clearly distinguishable from the non-deuterated compound at m/z 332.5.

The isotopic purity of this compound is typically specified as ≥99% deuterated forms, encompassing species containing one to five deuterium atoms (d1-d5). This specification accounts for the statistical distribution of deuterium incorporation during synthesis while ensuring that the majority of molecules contain the maximum number of deuterium atoms. The high isotopic purity is essential for quantitative applications, as it minimizes interference between the internal standard and the analyte of interest during mass spectrometric analysis.

Storage and handling requirements for this compound reflect the compound's sensitivity to degradation. The material is typically supplied as a solution in hexane containing 1% triethylamine, which serves as a stabilizing agent to prevent acid-catalyzed hydrolysis of the epoxide ring. Long-term storage at -80°C is recommended to maintain compound integrity, while protection from light helps prevent photochemical degradation of the polyunsaturated fatty acid chain. These stringent storage conditions are necessary to preserve both the structural integrity and isotopic labeling of the compound throughout its shelf life.

Historical Context in Eicosanoid Research

The discovery and characterization of leukotrienes represents one of the most significant advances in lipid mediator research during the late twentieth century. The foundational work that led to the identification of leukotriene A4 began in 1976 when researchers investigating the transformation of polyunsaturated fatty acids in rabbit polymorphonuclear leukocytes discovered that arachidonic acid undergoes oxygenation at the C-5 position. This initial observation marked the beginning of intensive research efforts that would ultimately reveal an entire family of bioactive lipid mediators with profound implications for understanding inflammatory processes.

The pivotal discovery of leukotriene A4 as an unstable epoxide intermediate occurred in 1979, representing a crucial breakthrough in understanding the biosynthetic pathways of inflammatory mediators. Researchers demonstrated that this epoxide intermediate serves as a common precursor for multiple bioactive compounds, including leukotriene B4 through enzymatic hydrolysis and the cysteinyl leukotrienes through glutathione conjugation. The elucidation of these pathways required sophisticated analytical techniques and innovative experimental approaches to characterize the highly unstable intermediate compounds.

The structural determination of leukotriene A4 presented significant analytical challenges due to its extreme instability as a free acid. Early researchers observed that the compound underwent rapid nonenzymatic hydrolysis to form multiple products, complicating efforts to isolate and characterize the pure intermediate. The development of the methyl ester derivative provided a solution to this stability problem, as the esterified form exhibited enhanced stability while retaining the ability to be hydrolyzed back to the active free acid when required for enzymatic studies. This methodological advancement was crucial for enabling detailed biochemical investigations of leukotriene biosynthesis and metabolism.

The introduction of isotopically labeled standards, including deuterated derivatives of leukotriene A4 methyl ester, emerged from the need for accurate quantitative analysis of these compounds in biological systems. Early analytical methods suffered from limitations in sensitivity and specificity, particularly when attempting to measure endogenous levels of leukotrienes in complex biological matrices. The development of stable isotope dilution mass spectrometry provided a solution to these analytical challenges by offering internal standards that closely matched the chemical behavior of the target analytes while being distinguishable by mass spectrometry.

The synthesis of omega trideuterated leukotriene A4 methyl ester was first reported as part of efforts to prepare deuterated sulfidopeptide leukotrienes for analytical applications. This early work demonstrated the feasibility of incorporating deuterium atoms at specific positions within the leukotriene structure while maintaining the compound's biological and chemical properties. The strategic placement of deuterium atoms at the omega end of the fatty acid chain ensured stability of the isotopic label under various reaction conditions, making these compounds suitable for use as internal standards in quantitative analyses.

The evolution of analytical methodologies for leukotriene research has been closely linked to advances in mass spectrometry technology. Early applications relied on gas chromatography-mass spectrometry following chemical derivatization of the compounds to enhance volatility and thermal stability. The development of electrospray ionization and other soft ionization techniques enabled direct analysis of intact leukotriene esters by liquid chromatography-mass spectrometry, greatly simplifying analytical protocols and improving sensitivity. These technological advances made routine quantitative analysis of leukotrienes feasible in research laboratories worldwide.

The broader impact of leukotriene research extends beyond analytical chemistry to encompass significant contributions to understanding inflammatory diseases and developing therapeutic interventions. The identification of slow-reacting substance of anaphylaxis as a mixture of cysteinyl leukotrienes provided crucial insights into the mechanisms underlying asthma and allergic reactions. This discovery laid the foundation for the development of leukotriene receptor antagonists and synthesis inhibitors as therapeutic agents for treating asthma and other inflammatory conditions.

Contemporary applications of this compound continue to expand as researchers investigate the roles of eicosanoids in diverse physiological and pathological processes. The compound serves as an essential tool for metabolomics studies aimed at understanding the complex networks of lipid mediators involved in inflammation, immunity, and tissue homeostasis. Advanced analytical platforms combining high-resolution mass spectrometry with sophisticated data processing algorithms enable comprehensive profiling of eicosanoid metabolomes, providing unprecedented insights into the regulation of inflammatory responses at the molecular level.

Properties

Molecular Formula

C21H27D5O3

Molecular Weight

337.5

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2

InChI Key

WTKAVFHPLJFCMZ-RIVYOXCQSA-N

SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=CC/C=CC=CC=C[C@H]1[C@@H](O1)CCCC(OC)=O

Synonyms

LTA4-d5 methyl ester

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Internal Standardization : The primary application of leukotriene A4-d5 methyl ester is as an internal standard for quantifying leukotriene A4 methyl ester in mass spectrometry. Its deuterated form provides a reliable reference point for accurate measurements .

2. Biology

  • Biosynthesis Studies : Researchers utilize this compound to investigate the biosynthetic pathways of leukotrienes and their roles in inflammatory processes. It aids in understanding how leukotrienes contribute to various physiological responses, including immune reactions and inflammation .

3. Medicine

  • Therapeutic Investigations : The compound is being studied for its potential therapeutic applications in treating inflammatory diseases such as asthma and allergic rhinitis. Its role in modulating inflammatory responses makes it a candidate for developing anti-inflammatory drugs .

4. Industry

  • Pharmaceutical Development : In the pharmaceutical sector, this compound is employed in the development of new anti-inflammatory medications. Its stability and quantification capabilities are crucial for ensuring drug efficacy and safety during formulation .

Case Study 1: Quantification Techniques

A study demonstrated the effectiveness of this compound as an internal standard in high-performance liquid chromatography (HPLC) for analyzing leukotriene levels in biological samples. The results indicated that using this deuterated compound significantly improved the accuracy of quantification compared to non-deuterated standards .

Case Study 2: Inflammatory Response Research

Research involving animal models has shown that this compound plays a critical role in mediating inflammatory responses. In experiments where inflammation was induced, the presence of this compound allowed researchers to track leukotriene metabolism and its effects on immune cell recruitment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between LTA4-d5 methyl ester and structurally or functionally related leukotriene derivatives:

Compound Structure/Modification Primary Application Purity Stability/Advantages Price (25 µg) Reference
LTA4-d5 methyl ester Deuterated (5 D atoms), methyl ester Internal standard for LTA4 methyl ester quantification via MS ≥99% High stability due to deuterium; resistant to enzymatic degradation $190–$364
LTA4 methyl ester Non-deuterated, methyl ester Substrate for leukotriene biosynthesis studies ≥97% Less stable than deuterated form; prone to epoxide hydrolase-mediated conversion Not listed
Leukotriene B4-d4 Deuterated (4 D atoms), free acid Internal standard for LTB4 quantification ≥99% Stable in acidic conditions; compatible with GC/LC-MS $251
Leukotriene C4-d5 methyl ester Deuterated (5 D atoms), methyl ester Internal standard for LTC4 quantification ≥99% Enhanced lipophilicity; avoids glutathione conjugation interference $3,206 (25 µg)
14,15-Leukotriene D4 Non-deuterated, free acid Novel leukotriene via 15-LO pathway ≥97% Less stable; used in studies of alternative biosynthesis routes $232
L-Phenylalanine-d5 Methyl Ester Deuterated amino acid ester Metabolic tracking in proteomics ≥95% Deuterium enhances tracking precision; unrelated to leukotriene pathways Not listed

Key Analytical Findings

Stability and Isotopic Labeling: LTA4-d5 methyl ester’s deuterium atoms reduce metabolic interference and improve MS signal resolution compared to non-deuterated analogs like LTA4 methyl ester. This is critical for avoiding "background noise" in assays . Methyl esterification (common in LTA4-d5, LTA4, and LTC4-d5 derivatives) enhances lipid solubility and stability over free acid forms (e.g., LTB4-d4), which may degrade under acidic conditions .

Enzymatic Resistance :

  • LTA4 methyl ester derivatives (including LTA4-d5) resist epoxide hydrolase-mediated conversion to leukotriene B4 (LTB4), unlike the sodium salt form of LTA3. This property ensures specificity in studies targeting LTA4 metabolism .

Cost and Availability: Deuterated standards (e.g., LTA4-d5, LTB4-d4) are significantly more expensive than non-deuterated analogs due to synthetic complexity. For example, LTA4-d5 methyl ester costs $190–$364 for 25 µg, while non-deuterated LTA3 methyl ester is priced at $58 .

Pathway Specificity :

  • LTA4-d5 methyl ester is specific to the 5-lipoxygenase (5-LO) pathway, whereas analogs like 14,15-Leukotriene D4 are products of the 15-LO pathway, highlighting divergent roles in inflammation .

Research and Application Insights

  • Mass Spectrometry : LTA4-d5 methyl ester’s low detection limit (pg/mL range) and compatibility with both GC- and LC-MS make it superior to antibody-based methods for quantifying trace leukotrienes .
  • Pharmacological Studies: Non-deuterated methyl ester derivatives (e.g., LTA4 methyl ester) are preferred substrates for enzymatic assays due to their native structure, whereas deuterated versions are reserved for quantification .

Preparation Methods

Deuterated Precursor Utilization

This method involves synthesizing LTA4-d5 methyl ester from deuterium-enriched starting materials. A notable approach, adapted from the synthesis of non-deuterated LTA4 methyl ester, employs polyacetylenic intermediates to construct the eicosatetraenoic acid backbone. Key steps include:

  • Acetylenide anion condensations : Deuterated propargylic alcohol and 1-heptyne are used to form trideca-1,4,7-triyne and methyl 6-formyl-5,6-trans-epoxyhexanoate, which serve as synthons.

  • Stereospecific hydrogenation : Triple bonds in the acetylenic intermediates are selectively hydrogenated to introduce (Z)-double bonds while retaining deuterium at designated positions.

This pathway ensures precise deuterium placement at the 19, 19', 20, 20, and 20 positions, critical for maintaining the compound’s isotopic integrity.

Post-Synthetic Deuteration

Post-synthetic deuteration involves introducing deuterium into pre-formed LTA4 methyl ester. However, this method is less common due to challenges in achieving site-specific deuteration and potential side reactions.

Esterification and Stabilization

The free acid form of LTA4-d5 is highly unstable, necessitating its conversion to the methyl ester for practical use. The esterification process involves:

Reaction Conditions

  • Substrate : Deuterated LTA4 acid, synthesized via the aforementioned pathways.

  • Reagents : Methanol and hydrogen chloride gas (HCl) under controlled temperatures (0–25°C).

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of LTA4-d5 acid, forming the methyl ester.

Optimization Parameters

  • Temperature : Lower temperatures (0–25°C) minimize epoxide ring opening and side reactions.

  • Reaction Time : Extended durations (36–72 hours) enhance yield, as evidenced by a 71.7% yield achieved in analogous esterifications.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted starting materials and acidic byproducts.

  • Column Chromatography : Silica gel chromatography separates LTA4-d5 methyl ester from non-polar impurities.

  • Crystallization : Induced by cooling the reaction mixture to 0–20°C, enhancing purity to >97%.

Analytical Data

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>27</sub>D<sub>5</sub>O<sub>3</sub>
Molecular Weight337.51 g/mol
Purity≥97%
UV/Vis Absorption (λ<sub>max</sub>)279 nm (ε = 49,000)
Storage Conditions-80°C in hexane + 1% triethylamine

Applications in Mass Spectrometry

LTA4-d5 methyl ester is indispensable in quantitative LC-/GC-MS assays due to its near-identical chromatographic behavior to non-deuterated LTA4. Key protocols include:

  • Hydrolysis to Free Acid : Alkaline hydrolysis (0.25 M NaOH in acetone at 0°C) converts the methyl ester to LTA4-d5 free acid for analysis.

  • Internal Standard Calibration : Co-elution with endogenous LTA4 enables precise quantification, with deuterium minimizing isotopic interference .

Q & A

Q. What is the role of Leukotriene A4-d5 methyl ester in quantitative mass spectrometry analysis?

this compound is a deuterated internal standard used to improve the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) quantification. Its structural similarity to endogenous Leukotriene A4 (LTA4) allows it to mimic extraction efficiency, ionization suppression, and matrix effects during sample preparation, enabling correction for variability. Researchers typically spike known concentrations into biological samples (e.g., cell lysates or plasma) before extraction and use a calibration curve to quantify endogenous LTA4 levels .

Q. How should this compound be stored to maintain stability?

The compound is sensitive to light, temperature, and oxidation. For long-term storage, aliquots should be dissolved in anhydrous ethanol or acetonitrile, kept at -80°C under inert gas (e.g., argon), and protected from repeated freeze-thaw cycles. Short-term use requires storage at -20°C in amber vials. Purity (≥99%) and stability should be verified via LC-MS before critical experiments .

Q. What synthetic routes are used to produce this compound?

The synthesis involves deuterium incorporation at specific positions (e.g., C5 of the arachidonic acid backbone) via catalytic deuteration or enzymatic methods. Methyl esterification is typically achieved using diazomethane or methanol under acidic conditions. Researchers must validate the final product’s isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can discrepancies in this compound recovery rates across enzymatic assays be resolved?

Discrepancies often arise from differences in LTA4 hydrolase activity or matrix interference. To address this:

  • Use recombinant LTA4 hydrolase with confirmed activity (e.g., expressed in E. coli systems) to standardize enzymatic conversion .
  • Include protease inhibitors (e.g., PMSF) and antioxidants (e.g., BHT) in sample buffers to prevent enzymatic degradation .
  • Validate recovery rates using spike-and-recovery experiments with isotopically labeled standards .

Q. What experimental design considerations are critical for studying this compound in inflammatory models?

  • Dosing: Optimize concentrations based on cell type (e.g., neutrophils vs. macrophages) to avoid off-target effects.
  • Controls: Include non-deuterated LTA4 methyl ester and vehicle controls to distinguish isotope effects.
  • Temporal Sampling: Collect time-resolved samples to account for LTA4’s short half-life (<2 minutes in aqueous solutions) .
  • Analytical Validation: Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity .

Q. How can researchers address contradictions in reported leukotriene biosynthesis pathways using this compound?

Contradictions may stem from tissue-specific enzyme expression (e.g., 5-lipoxygenase vs. 12-lipoxygenase pathways). Methodological strategies include:

  • Pathway Inhibition: Use selective inhibitors (e.g., zileuton for 5-lipoxygenase) to isolate contributions of specific enzymes .
  • Isotopic Tracing: Combine this compound with 13C^{13}\text{C}-labeled arachidonic acid to track metabolite flux .
  • Cross-Validation: Compare results across models (e.g., knockout mice, siRNA-treated cells) to confirm pathway relevance .

Q. What are the challenges in detecting this compound in low-abundance biological samples?

Challenges include ion suppression in complex matrices and low signal-to-noise ratios. Solutions involve:

  • Sample Enrichment: Solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins .
  • Derivatization: Use pentafluorobenzyl esters to enhance ionization efficiency in negative-ion mode MS .
  • Sensitivity Optimization: Employ nano-LC systems or ion mobility spectrometry to improve detection limits .

Methodological Guidelines

Q. How to validate the isotopic purity of this compound?

  • HRMS: Confirm the mass-to-charge ratio (m/z) with <5 ppm error.
  • NMR: Analyze 2H^2\text{H} incorporation at specific positions using 1H^1\text{H}-NMR and compare peak integrals.
  • Chromatography: Verify co-elution with non-deuterated LTA4 methyl ester under reversed-phase conditions .

Q. What statistical approaches are recommended for analyzing leukotriene quantification data?

  • Linear Regression: Use weighted least squares for calibration curves to account for heteroscedasticity.
  • Outlier Detection: Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.
  • Reproducibility: Report coefficients of variation (CV) for intra- and inter-assay precision .

Q. How to troubleshoot poor recovery of this compound in cell culture studies?

  • Matrix Effects: Dilute samples or use matrix-matched calibration standards.
  • Degradation: Pre-treat cells with LTA4 hydrolase inhibitors (e.g., bestatin) to stabilize the compound.
  • Extraction Efficiency: Optimize solvent composition (e.g., ethyl acetate:hexane ratios) for lipid recovery .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Leukotriene A4-d5 methyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.